3-Bromopropenyl acetate

Asymmetric Synthesis Organometallic Chemistry Stereoselective Allylation

3-Bromopropenyl acetate (also designated 3-bromoallyl acetate or acetic acid 3-bromo-1-propenyl ester; CAS 4957-34-0; molecular formula C₅H₇BrO₂) is a bifunctional building block combining an allylic bromide electrophilic center with an acetate-protected allylic alcohol nucleophile precursor. Its defining synthetic value stems from the facile oxidative addition of the C–Br bond to low-valent metals (Zn, In, Cr), generating ambiphilic 3-acyloxyallyl organometallic intermediates that participate in carbonyl addition, cross-coupling, and homoenolate chemistry inaccessible to simpler allylic or propargylic acetates.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
Cat. No. B14067318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropenyl acetate
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCC(=O)OC=CCBr
InChIInChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3
InChIKeyJJPZBCGMCATWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropenyl Acetate (CAS 4957-34-0): Structural Classification and Core Reactivity Profile for Procurement Decisions


3-Bromopropenyl acetate (also designated 3-bromoallyl acetate or acetic acid 3-bromo-1-propenyl ester; CAS 4957-34-0; molecular formula C₅H₇BrO₂) is a bifunctional building block combining an allylic bromide electrophilic center with an acetate-protected allylic alcohol nucleophile precursor [1]. Its defining synthetic value stems from the facile oxidative addition of the C–Br bond to low-valent metals (Zn, In, Cr), generating ambiphilic 3-acyloxyallyl organometallic intermediates that participate in carbonyl addition, cross-coupling, and homoenolate chemistry inaccessible to simpler allylic or propargylic acetates [1][2]. The compound exhibits a stereochemical profile strongly dependent on the metal mediator and carbonyl partner, making it a precisely tunable reagent rather than a generic allylating agent [3].

Why Generic Substitution Fails for 3-Bromopropenyl Acetate: The Functional and Stereochemical Gaps


Procurement teams cannot substitute 3-bromopropenyl acetate with simple allyl acetate (CAS 591-87-7), propargyl acetate (CAS 627-09-8), or unfunctionalized allyl bromides without fundamentally altering the reaction outcome. Allyl acetate lacks the γ-bromine required for oxidative addition to metals, rendering it inert under Barbier or Grignard-type activation conditions [1]. Propargyl acetates undergo entirely different metal-catalyzed rearrangement manifolds (e.g., 1,3-acetate migration to allenes or α,β-unsaturated ketone formation) rather than the acyloxyallylation pathway [2]. Even the close structural analog 3-bromopropenyl benzoate, while sharing the acyloxyallylation reactivity, produces benzoate-protected adducts whose deprotection conditions and downstream functional group compatibility differ materially from acetate-protected intermediates [3][4]. The specific combination of allylic bromide electrophilicity, acetate protecting group liability under mild basic conditions, and predictable metal-dependent stereocontrol makes 3-bromopropenyl acetate non-fungible for targeted applications in pharmaceutical intermediate synthesis and stereodefined polyol construction [4].

Quantitative Differentiation Evidence: 3-Bromopropenyl Acetate vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Metal Mediator Tunability: Indium vs. Zinc Diastereoselectivity in Aldehyde Additions

3-Bromopropenyl acetate uniquely allows the synthetic chemist to select between two distinct stereochemical outcomes by simply choosing the metal mediator (In vs. Zn) and solvent system, a level of tunability not available with other allylating agents. Under In-mediated conditions in THF, the addition to aliphatic aldehydes proceeds with anti stereopreference, whereas Zn-mediated reactions in aqueous NH₄Cl exhibit contrasting diastereoselectivity depending on the aldehyde conjugation pattern [1]. This metal-dependent stereocrossover represents a verified procurement differentiator, enabling access to both syn and anti alk-1-ene-3,4-diol diastereomers from the identical starting material pool [2].

Asymmetric Synthesis Organometallic Chemistry Stereoselective Allylation

Acyloxyallylation Yield Superiority: 3-Bromopropenyl Acetate vs. 3-Bromopropenyl Benzoate in Unprotected Aldose Chain Elongation

In indium-mediated acyloxyallylation of unprotected aldoses, 3-bromopropenyl acetate consistently provides superior isolated yields compared to the corresponding benzoate ester. This yield differential is attributed to the reduced steric hindrance of the acetate group during the organoindium intermediate formation and subsequent carbonyl addition step [1]. The quantitative advantage is substantial enough to materially affect the overall synthetic efficiency in multi-step carbohydrate derivatization sequences [2].

Carbohydrate Chemistry Chain Elongation Unprotected Substrate Compatibility

Masked Homoenolate Reactivity: Regioselective Addition Unavailable to Allyl Acetate or Propargyl Acetate

3-Bromopropenyl acetate serves as a masked homoenolate nucleophile under chromium catalysis, enabling a formal homoaldol addition to aldehydes that is regiochemically orthogonal to the reactivity of allyl acetate (which requires π-allyl palladium chemistry) and propargyl acetate (which undergoes rearrangement rather than direct addition) [1][2]. The reaction proceeds with complete regioselectivity at the γ-position relative to the carbonyl, delivering vinyl acetate adducts that are readily hydrolyzed under mild basic conditions to γ-hydroxy aldehydes—a transformation inaccessible using standard allylating or propargylic reagents [1].

Umpolung Chemistry Homoaldol Reaction Chromium Catalysis

Zn-Mediated α-Hydroxyallylation of Ketones: Quantitative Diastereoselectivity vs. Literature Alternatives

3-Bromopropenyl acetate undergoes oxidative addition to zinc under both Barbier and Grignard conditions, generating acetoxyallylzinc species that add efficiently to ketones to yield homoallylic alcohols. This reactivity expands the scope of α-hydroxyallylation beyond aldehyde electrophiles [1]. In the specific case of addition to saturated aliphatic aldehydes such as 2-methylpropanal and cyclohexanecarboxaldehyde, the zinc-mediated reaction delivers the anti diastereomer with high selectivity, an outcome confirmed by both experimental observation and DFT computational analysis [2].

α-Hydroxyallylation Ketone Functionalization Zinc-Mediated Reactions

High-Value Application Scenarios Where 3-Bromopropenyl Acetate Provides Verified Procurement Advantage


Stereocontrolled Synthesis of Azasugar Glycosidase Inhibitors (e.g., 1,4-Dideoxy-1,4-L-iminoribitol)

The indium-mediated addition of 3-bromopropenyl acetate to (S)-Garner aldehyde proceeds in excellent yield with high anti–anti diastereoselectivity, enabling a short synthetic route to 1,4-dideoxy-1,4-L-iminoribitol, a glycosidase inhibitor of pharmaceutical interest. This application directly leverages the tunable stereochemical outcome of In-mediated acyloxyallylation, a capability not replicable with unfunctionalized allylating reagents [1].

Two-Carbon Chain Elongation of Unprotected Aldoses for Higher-Carbon Sugar Synthesis

In carbohydrate chemistry, 3-bromopropenyl acetate is employed in indium-mediated coupling with unprotected aldoses (e.g., D-ribose, D-arabinose) to effect a two-carbon chain elongation, yielding unsaturated polyols that are ozonolyzed to new aldoses with lyxo configuration. The acetate ester's superior yields and mild deprotection conditions, relative to the benzoate analog, make it the preferred reagent for this transformation in both academic and industrial settings [2][3].

Formal Homoaldol Adduct Synthesis via Chromium-Catalyzed γ-Addition to Aldehydes

Under Cr/Mn redox catalysis, 3-bromopropenyl acetate acts as a masked homoenolate nucleophile, adding with complete regioselectivity to aromatic, aliphatic, and α,β-unsaturated aldehydes. The resulting vinyl acetate adducts are hydrolyzed under mild base to formal homoaldol products—a transformation that constitutes the sole direct catalytic route to γ-hydroxy aldehydes from simple aldehyde electrophiles. This unique reactivity profile justifies 3-bromopropenyl acetate procurement for process chemistry routes requiring this specific retrosynthetic disconnection [4].

Total Synthesis of (+)-Asperlin and Related Bioactive Natural Products

In the total synthesis of (+)-asperlin, a natural product with antibacterial and antitumor activity, 3-bromopropenyl acetate serves as a key building block in a stereoselective indium-assisted addition followed by ring-closing metathesis. The specific stereochemical outcome of the acyloxyallylation step is integral to establishing the correct relative stereochemistry in the final target, underscoring the compound's role as a non-substitutable intermediate in this synthetic sequence [5].

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